![molecular formula C7H13N3O3 B2596070 (5S,6R)-6-Azido-2,2-dimethyl-1,3-dioxepan-5-ol CAS No. 1821711-75-4](/img/structure/B2596070.png)
(5S,6R)-6-Azido-2,2-dimethyl-1,3-dioxepan-5-ol
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions for each step .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, density, and reactivity. These properties can often be predicted based on the compound’s structure .Scientific Research Applications
Enantioselective Synthesis
(5S,6R)-6-Azido-2,2-dimethyl-1,3-dioxepan-5-ol, due to its structural configuration, plays a crucial role in the field of asymmetric synthesis. A study by Gruttadauria et al. (2006) demonstrates its application in the lipase-catalyzed resolution of anti-6-substituted 1,3-dioxepan-5-ols. This process provides a pathway to obtain the alcohol and the acetate in high enantiomeric purity, which is essential for the synthesis of enantiopure compounds. The size of substituents, including azido groups, significantly influences the outcome, showcasing the compound's versatility as a building block in synthetic organic chemistry.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(5S,6R)-6-azido-2,2-dimethyl-1,3-dioxepan-5-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O3/c1-7(2)12-3-5(9-10-8)6(11)4-13-7/h5-6,11H,3-4H2,1-2H3/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYVEISFXHLXRV-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(C(CO1)O)N=[N+]=[N-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H]([C@@H](CO1)O)N=[N+]=[N-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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